Acide 4-hydroxycinnamique

Vue d'ensemble

Description

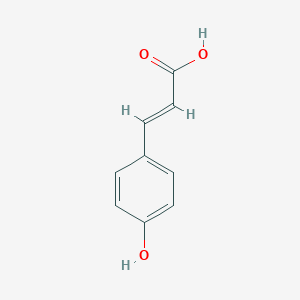

p-Coumaric acid is an organic compound with the formula HOC₆H₄CH=CHCO₂H. It is one of the three isomers of hydroxycinnamic acid. This white solid is slightly soluble in water but very soluble in ethanol and diethyl ether. p-Coumaric acid is naturally found in a variety of edible plants and fungi, such as peanuts, navy beans, tomatoes, carrots, basil, and garlic. It is also present in wine, vinegar, and barley grain .

Applications De Recherche Scientifique

p-Coumaric acid has a wide range of applications in scientific research:

- Biology: p-Coumaric acid is involved in the biosynthesis of other phenolic compounds and plays a role in plant metabolism .

Medicine: It has been studied for its antioxidant, anti-inflammatory, and anti-tumor properties.

Industry: p-Coumaric acid is used in the production of various pharmaceuticals, cosmetics, and food products due to its bioactive properties .Mécanisme D'action

p-Coumaric acid exerts its effects through multiple mechanisms:

Antioxidant Activity: It inhibits oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.

Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.

Antimicrobial Activity: p-Coumaric acid disrupts bacterial cell membranes and binds to bacterial genomic DNA, inhibiting cellular functions and leading to cell death .Safety and Hazards

Analyse Biochimique

Biochemical Properties

4-Hydroxycinnamic acid plays a significant role in biochemical reactions. It is involved in the phenylpropanoid pathway, a key metabolic route in plants that produces a wide array of secondary metabolites . This compound interacts with enzymes such as phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), tyrosine ammonia lyase (TAL), and others involved in the synthesis of hydroxycinnamates . These interactions are crucial for the production of other phenolic compounds, contributing to the plant’s defense mechanisms and overall health .

Cellular Effects

In cellular processes, 4-Hydroxycinnamic acid has been shown to have protective effects. For instance, it can delay apoptosis and decrease oxidative damage in cells . It has been observed to increase the activities of mitochondrial complexes I and II, leading to enhanced ATP production . Furthermore, it can influence cell function by modulating mitochondrial fusion and fission .

Molecular Mechanism

At the molecular level, 4-Hydroxycinnamic acid exerts its effects through various mechanisms. It is known to act as a powerful antioxidant, scavenging a variety of reactive oxygen species (ROS) and potentially inhibiting enzymes that promote oxidative stress . In addition, it is involved in the enzymatic decarboxylation and reduction processes in bacteria like Lactobacillus spp., contributing to the biological activity of these acids .

Temporal Effects in Laboratory Settings

Over time, the effects of 4-Hydroxycinnamic acid can change in laboratory settings. For example, it has been observed that cells cultured with this compound show delayed apoptosis and decreased oxidative damage . This suggests that 4-Hydroxycinnamic acid may have long-term effects on cellular function, potentially enhancing cell survival under certain conditions .

Dosage Effects in Animal Models

The effects of 4-Hydroxycinnamic acid can vary with different dosages in animal models. For instance, one study found that the administration of this compound led to an overall acceleration of the wound healing process in diabetic mice

Metabolic Pathways

4-Hydroxycinnamic acid is involved in several metabolic pathways. It is derived from cinnamic acid via hydroxylation or methylation, processes that involve various enzymes . It is also a part of the phenylpropanoid pathway, contributing to the synthesis of diverse phenolic compounds .

Transport and Distribution

It is known that this compound can be absorbed in the small intestine and excreted in the urine .

Subcellular Localization

One study suggests that a protein involved in the biosynthesis of hydroxycinnamic acids, including 4-Hydroxycinnamic acid, is localized to the endoplasmic reticulum

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chemical Synthesis: One method involves using o-acetylsalicyloyl chloride as a raw material. In the presence of magnesium chloride, it reacts with diethyl malonate in acetonitrile solvent. Triethylamine is then added, and the reaction is carried out at 0°C for 1 hour to obtain (2-acetoxybenzoyl) diethyl malonate.

Microbial Synthesis: Corynebacterium glutamicum can be engineered to produce p-Coumaric acid from glucose.

Industrial Production Methods

Industrial production often involves the extraction of p-Coumaric acid from lignocellulosic materials through alkaline hydrolysis. This method is preferred due to its efficiency and the availability of inexpensive raw materials .

Analyse Des Réactions Chimiques

Types of Reactions

- p-Coumaric acid can undergo oxidation reactions to form various products, including quinones and other oxidized derivatives.

Reduction: Reduction of p-Coumaric acid can yield products such as dihydrocoumaric acid.

p-Coumaric acid can participate in substitution reactions, particularly involving the hydroxyl group on the aromatic ring.Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nitrating agents can be used under various conditions to achieve substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrocoumaric acid.

Substitution: Halogenated and nitrated derivatives of p-Coumaric acid.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ferulic Acid: Another hydroxycinnamic acid with similar antioxidant and anti-inflammatory properties.

Caffeic Acid: Known for its antioxidant and anti-inflammatory effects.

Sinapic Acid: Exhibits antioxidant, anti-inflammatory, and antimicrobial activities.

Uniqueness

p-Coumaric acid is unique due to its dual mechanisms of bactericidal activity, which include disrupting bacterial cell membranes and binding to bacterial genomic DNA . This dual action makes it particularly effective in combating bacterial infections.

Propriétés

IUPAC Name |

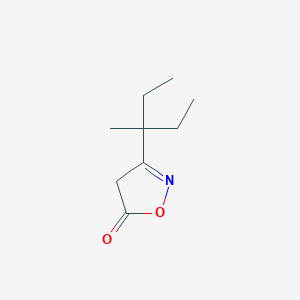

(E)-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSWKAQJJWESNS-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901076 | |

| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

501-98-4, 7400-08-0 | |

| Record name | trans-4-Hydroxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Coumaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-coumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-COUMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBS9D1EU3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211.5 °C | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-hydroxycinnamic acid inhibit tyrosinase activity?

A1: 4-Hydroxycinnamic acid (HCA) inhibits tyrosinase activity through a mixed inhibition mechanism. It can bind to both the free enzyme and the enzyme-substrate complex, interfering with the oxidation of L-DOPA []. This inhibition is attributed to HCA's ability to:

- Competitively bind to the active site: HCA can occupy the binding sites for both monophenol and diphenol substrates within tyrosinase's active site [].

- Chelate copper ions: HCA forms a chelate complex with the Cu2+ ions present in tyrosinase, altering its conformation and activity [].

- Undergo catalytic oxidation: Tyrosinase can oxidize HCA to its corresponding quinone, potentially contributing to the inhibitory effect [].

Q2: Does 4-hydroxycinnamic acid affect bacterial biofilms?

A2: Yes, research shows that 4-hydroxycinnamic acid exhibits anti-biofilm activity against Streptococcus mutans, a bacterium implicated in dental plaque formation. It disrupts biofilm production at concentrations as low as 0.01 mg/mL, significantly reducing biofilm formation even at lower concentrations [].

Q3: What is the role of 4-hydroxycinnamic acid in the photocycle of photoactive yellow protein (PYP)?

A3: 4-Hydroxycinnamic acid acts as the chromophore in PYP. Upon light absorption, it undergoes trans-to-cis isomerization, triggering a photocycle involving several intermediates. Glutamate 46 (Glu46), a nearby amino acid residue, donates a proton to the deprotonated 4-hydroxycinnamate anion in the pR intermediate, leading to its protonation in the pB intermediate [, ]. This proton transfer is crucial for the conformational changes in PYP associated with signal transduction.

Q4: What is the molecular formula and weight of 4-hydroxycinnamic acid?

A4: The molecular formula of 4-hydroxycinnamic acid is C9H8O3, and its molecular weight is 164.16 g/mol [].

Q5: Are there any characteristic spectroscopic features of 4-hydroxycinnamic acid?

A5: Yes, 4-hydroxycinnamic acid exhibits distinctive spectroscopic features:

- Infrared (IR) Spectroscopy:

- Ultraviolet-visible (UV-Vis) Spectroscopy:

Q6: How does temperature affect the stability of 4-hydroxycinnamic acid as a MALDI matrix?

A6: Unlike other commonly used matrices like 2,5-dihydroxybenzoic acid and nor-harmane, 4-hydroxycinnamic acid undergoes decarboxylation when heated at its melting point, yielding trans-/cis-4-hydroxyphenylacrilonitrile []. This thermal degradation can impact its performance as a matrix in UV-MALDI-MS.

Q7: What is the role of 4-hydroxycinnamic acid in lignin degradation and humification?

A7: Fungi utilize extracellular laccases to oxidatively couple 4-hydroxycinnamic acid, forming dimers like trans-4-hydroxy-3-(trans-4′-cinnamyloxy) cinnamic acid []. This process is significant for:

Q8: How does the stereochemistry of 4-hydroxycinnamic acid derivatives impact their performance as MALDI matrices?

A8: Studies comparing E-sinapinic acid (E-SA) and Z-sinapinic acid (Z-SA) reveal that Z-SA demonstrates superior performance as a matrix for carbohydrate analysis in MALDI-MS [, ]. This difference is attributed to:

- Reduced cluster formation: Z-SA produces fewer matrix clusters in the low m/z region, enhancing the detection of short peptides [].

- Improved ionization efficiency: Z-SA facilitates the ionization of both hydrophilic and hydrophobic peptides [].

Q9: How do structural modifications of 4-hydroxycinnamic acid affect its anti-thrombosis activity?

A9: Studies on bokbunja wine lees identified several cinnamic and benzoic acid derivatives, including 4-hydroxycinnamic acid (HCA) and sinapic acid (SA) []. These compounds exhibited anticoagulant and antiplatelet activity without hemolytic effects. Notably, SA, a methoxylated derivative of HCA, showed potent anti-thrombosis activity for the first time [].

Q10: How can the sensitivity of MALDI-MS for insulin analysis be enhanced?

A10: Premixing α-cyano-4-hydroxycinnamic acid (CHCA) matrix with transferrin (Tf) significantly enhances insulin signal intensity in MALDI-TOF-MS. This premixing strategy improves the detection limit of insulin and is particularly effective for larger peptides and proteins [].

Q11: What analytical techniques are employed to study 4-hydroxycinnamic acid and related compounds?

A11: A range of analytical techniques are used to investigate 4-hydroxycinnamic acid and its derivatives:

- High-performance liquid chromatography (HPLC): For separating and quantifying 4-hydroxycinnamic acid and related compounds in complex mixtures like propolis [, ].

- Mass spectrometry (MS): For identifying and characterizing 4-hydroxycinnamic acid and its derivatives based on their mass-to-charge ratio. Various ionization techniques are employed, including:

- Electrospray ionization (ESI): For analyzing polar compounds like 4-hydroxycinnamic acid and characterizing propolis based on its chemical fingerprint [].

- Matrix-assisted laser desorption/ionization (MALDI): For analyzing a wide range of biomolecules, including carbohydrates, peptides, and proteins, often utilizing 4-hydroxycinnamic acid derivatives as matrices [, , , , , , , , , ].

- Nuclear magnetic resonance (NMR) spectroscopy: For determining the structure and conformation of 4-hydroxycinnamic acid and its derivatives [, , , ].

- Ultraviolet-visible (UV-Vis) spectroscopy: For studying the interactions of 4-hydroxycinnamic acid with enzymes like tyrosinase and characterizing the formation of complexes [, ].

- Infrared (IR) spectroscopy: For identifying functional groups and studying hydrogen bonding patterns in 4-hydroxycinnamic acid [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)

![3-Methylisothiazolo[4,5-b]pyridine](/img/structure/B116600.png)

![Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B116604.png)

![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)

![N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester](/img/structure/B116617.png)

![Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B116620.png)

![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione](/img/structure/B116628.png)